1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid
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Overview
Description
1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid is a compound that features a trifluoromethyl group attached to an imidazole ring.
Preparation Methods
One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often optimize reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of biological systems, including enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid can be compared with other similar compounds, such as:
1,4-Dimethylbenzene: This compound has similar structural features but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Trifluoromethoxybenzene: Another compound with a trifluoromethyl group, but attached to a different aromatic ring, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
1-methyl-4-(trifluoromethyl)imidazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-11-2-3(6(7,8)9)10-4(11)5(12)13/h2H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQXNEOHILYDEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1554401-44-3 |
Source
|
Record name | 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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